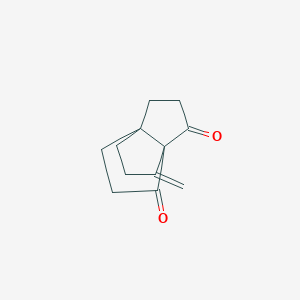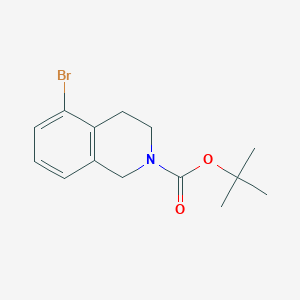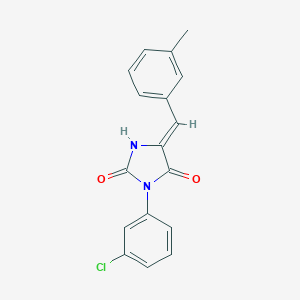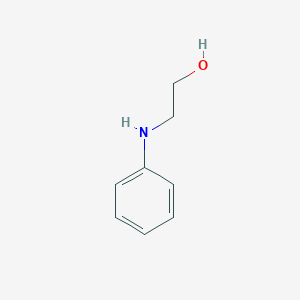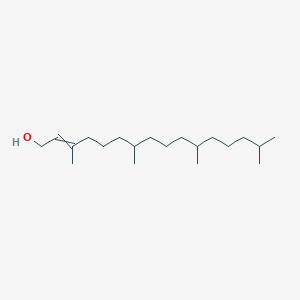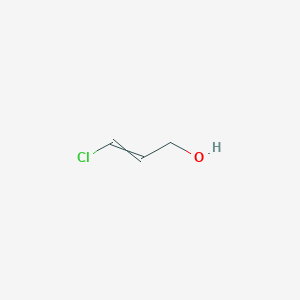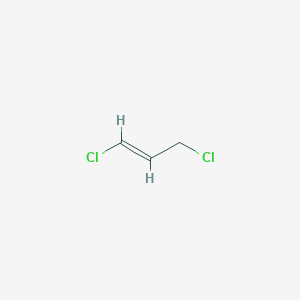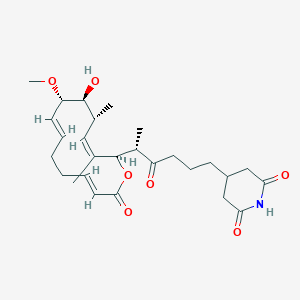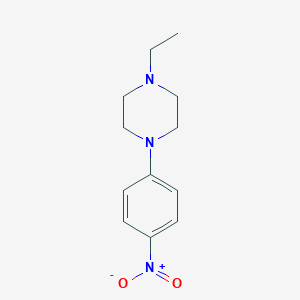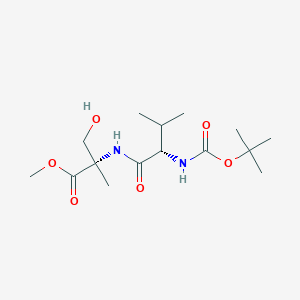
tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester, also known as Boc-Val-OMe-αMeSer-OMe, is a synthetic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This peptide has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is not fully understood. However, it is believed to work through the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is that it is a relatively large peptide, which may limit its ability to cross cell membranes and reach its target site.
Direcciones Futuras
There are several future directions for the study of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe. One potential direction is the development of new synthetic analogs of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe in humans.
Métodos De Síntesis
The synthesis of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe involves the reaction of tert-butyloxycarbonyl-L-valine with α-methylserine methyl ester in the presence of a coupling reagent. This reaction results in the formation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe as a white crystalline powder. The purity of the synthesized peptide can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
114396-65-5 |
|---|---|
Nombre del producto |
tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester |
Fórmula molecular |
C15H28N2O6 |
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
methyl (2S)-3-hydroxy-2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1 |
Clave InChI |
LIGOGECYVNHKLT-BONVTDFDSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@](C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C |
Sinónimos |
Boc-Val-alpha-MeSer-OMe BVMSM tert-butyloxycarbonyl-valyl-alpha-methylserine methyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





